2-methyl-N-(3-pyridyl)-4-quinolinecarboxamide
Description
2-Methyl-N-(3-pyridyl)-4-quinolinecarboxamide is a quinoline-based small molecule characterized by a methyl substituent at the 2-position of the quinoline ring and a 3-pyridyl carboxamide group at the 4-position. Quinolinecarboxamides are widely studied for their antimicrobial, antiviral, and anticancer activities, with structural modifications critically influencing their efficacy and pharmacokinetics .
Properties
Molecular Formula |
C16H13N3O |
|---|---|
Molecular Weight |
263.29 g/mol |
IUPAC Name |
2-methyl-N-pyridin-3-ylquinoline-4-carboxamide |
InChI |
InChI=1S/C16H13N3O/c1-11-9-14(13-6-2-3-7-15(13)18-11)16(20)19-12-5-4-8-17-10-12/h2-10H,1H3,(H,19,20) |
InChI Key |
ZPFWCPCHJUVOAE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)C(=O)NC3=CN=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(3-pyridyl)-4-quinolinecarboxamide typically involves the reaction of 2-methyl-4-quinolinecarboxylic acid with 3-aminopyridine. The reaction is carried out under mild conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion to the desired product .
Industrial Production Methods
In an industrial setting, the production of 2-methyl-N-(3-pyridyl)-4-quinolinecarboxamide can be scaled up using similar synthetic routes. The process involves optimizing reaction conditions to maximize yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(3-pyridyl)-4-quinolinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Alkylated or acylated quinoline and pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry and Antimalarial Activity
Recent studies have highlighted the antiplasmodial activity of quinoline derivatives, including 2-methyl-N-(3-pyridyl)-4-quinolinecarboxamide. This compound was identified through phenotypic screening against Plasmodium falciparum, demonstrating moderate potency against malaria parasites. The mechanism of action involves the inhibition of translation elongation factor 2 (), which is critical for protein synthesis in the parasite .
Table 1: Antimalarial Activity of Quinoline Derivatives
| Compound | EC50 (nM) | Mechanism of Action | In Vivo Efficacy (ED90 mg/kg) |
|---|---|---|---|
| 2-methyl-N-(3-pyridyl)-4-quinolinecarboxamide | 120 | Inhibition of | <1 (oral) |
| DDD107498 | Low nanomolar | Inhibition of | <1 (oral) |
The compound's favorable pharmacokinetic profile and selectivity make it a candidate for further development in antimalarial therapies .
Treatment of Autoimmune Disorders
Another significant application of 2-methyl-N-(3-pyridyl)-4-quinolinecarboxamide is in the treatment of autoimmune disorders. A study evaluated several derivatives of quinolinecarboxamides for their ability to inhibit disease development in experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis. The results indicated that these compounds could effectively reduce clinical symptoms in treated mice .
Table 2: Efficacy of Quinoline Derivatives in Autoimmune Models
| Compound | Dose (mg/kg/day) | Clinical Score Reduction (%) |
|---|---|---|
| 2-methyl-N-(3-pyridyl)-4-quinolinecarboxamide | 25 | Nearly complete inhibition |
| Roquinimex | Variable | Moderate inhibition |
The structure-activity relationship (SAR) studies revealed that modifications to the quinoline scaffold could enhance therapeutic effects, suggesting a pathway for optimizing these compounds for clinical use .
Antimicrobial Properties
In addition to its antimalarial and immunomodulatory activities, 2-methyl-N-(3-pyridyl)-4-quinolinecarboxamide has shown potential antimicrobial properties. Research indicates that certain quinoline derivatives exhibit significant activity against various bacterial strains, including Mycobacterium smegmatis. The introduction of electron-withdrawing groups on the quinoline ring has been associated with increased antimicrobial efficacy.
Table 3: Antimicrobial Activity of Quinoline Derivatives
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| 2-methyl-N-(3-pyridyl)-4-quinolinecarboxamide | Mycobacterium smegmatis | Up to 16 mm |
| Other derivatives | Various strains | Varies |
Mechanism of Action
The mechanism of action of 2-methyl-N-(3-pyridyl)-4-quinolinecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and RNA, interfering with their replication and transcription processes. It may also inhibit key enzymes involved in cellular metabolism, leading to cell death in cancer cells. Additionally, the compound’s ability to generate reactive oxygen species (ROS) contributes to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects at the 2-Position of Quinoline
2-Methyl vs. 2-Phenyl Substitution
- 2-Methyl-N-(3-pyridyl)-4-quinolinecarboxamide: The methyl group at the 2-position likely enhances steric accessibility and lipophilicity compared to bulkier substituents. This may improve membrane permeability and metabolic stability.
- This compound (CAS 332116-96-8) has been synthesized with confirmed purity via HPLC and structural validation via NMR .
2-(Pyridinyl) and Other Heterocyclic Substituents
- 2-(4-Methylphenyl)-N-(2-pyridinyl)-4-quinolinecarboxamide (): Features a 4-methylphenyl group at the 2-position and a 2-pyridyl carboxamide. The methylphenyl group increases hydrophobicity (molecular weight: 339.39 g/mol), which may enhance binding to hydrophobic enzyme pockets.
- 2-(5-Methyl-2-thienyl)-N-(3-pyridinylmethyl)-4-quinolinecarboxamide (): Incorporates a thienyl group, introducing sulfur-based interactions. Such derivatives are often explored for antiviral activity, though specific data are lacking here .
Carboxamide Group Modifications
3-Pyridyl vs. 2-Pyridyl Carboxamide
- 2-Phenyl-N-(3-pyridyl)-4-quinolinecarboxamide (): The 3-pyridyl group provides a distinct spatial orientation for target binding compared to 2-pyridyl isomers. For example, 2-(4-methylphenyl)-N-(2-pyridinyl)-4-quinolinecarboxamide () shows how pyridyl positional isomerism can alter electronic properties and bioavailability .
- N-(3-(Dimethylamino)propyl) Derivatives (): Compounds like 5a1–5a4 feature a dimethylamino propyl chain instead of pyridyl groups. Yields for these derivatives range from 59% to 67%, with melting points between 168.9–189.4°C and HPLC purity >97% .
Key Data for Selected Analogues
*Estimated based on structural similarity.
Biological Activity
2-Methyl-N-(3-pyridyl)-4-quinolinecarboxamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of 2-methyl-N-(3-pyridyl)-4-quinolinecarboxamide is C13H10N2O, with a molecular weight of 226.24 g/mol. The structure features a quinoline core, which is known for its diverse biological activities.
Research indicates that compounds similar to 2-methyl-N-(3-pyridyl)-4-quinolinecarboxamide may act through various mechanisms:
- Inhibition of Enzymes : Compounds in this class have been shown to inhibit enzymes involved in inflammatory processes and autoimmune disorders. For instance, derivatives of quinolinecarboxamides have been evaluated for their ability to inhibit NAD+-hydrolyzing enzyme CD38, which plays a role in immune response modulation .
- Antimicrobial Activity : Some studies have reported antimicrobial properties against various pathogens, suggesting potential applications in treating infections .
Structure-Activity Relationship (SAR)
The biological activity of 2-methyl-N-(3-pyridyl)-4-quinolinecarboxamide can be influenced by modifications to its structure. A study on related compounds highlighted the importance of substituents on the quinoline ring and the carboxamide group for enhancing potency against specific biological targets. For example, variations in the aromatic substitution pattern significantly affected the inhibitory effects on autoimmune disease models .
| Compound | R1 | R2 | R3 | Activity (IC50) |
|---|---|---|---|---|
| 1b | H | CH3 | H | 35 μM |
| 2b | 6-MeO | H | F | 47 μM |
| 8c | 5-Cl | CH3 | F | 79 μM |
Case Studies
- Autoimmune Disorders : A study evaluated the efficacy of quinolinecarboxamide derivatives in a mouse model of experimental autoimmune encephalomyelitis (EAE). The results indicated that certain derivatives could significantly inhibit disease progression, with dosages yielding nearly complete inhibition of clinical symptoms .
- Antimicrobial Testing : Another investigation assessed the antimicrobial activity of various derivatives, including those similar to 2-methyl-N-(3-pyridyl)-4-quinolinecarboxamide. The results showed promising activity against resistant strains of bacteria, with minimum inhibitory concentrations (MIC) indicating effective doses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
